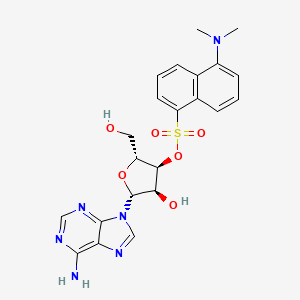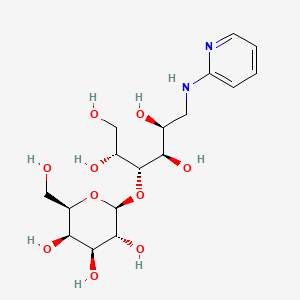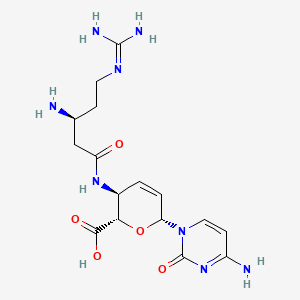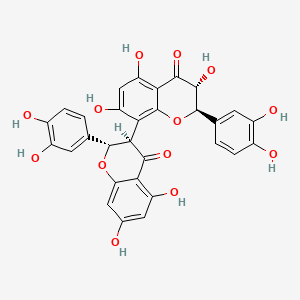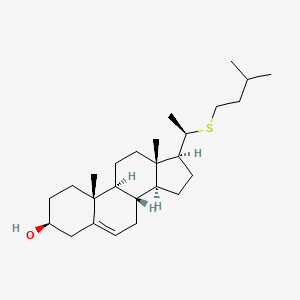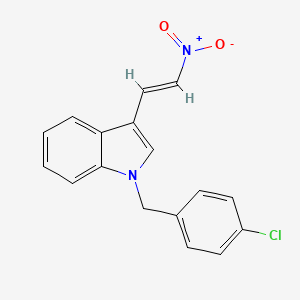
1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)methyl]-3-(2-nitroethenyl)indole is a member of indoles.
Scientific Research Applications
Antibacterial Activity
1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole and its derivatives have been studied for their potential antibacterial properties. For instance, a derivative, 1-(o-chlorobenzyl)-2-chloro-3-(2-nitroethenyl)indole, demonstrated notable in vitro activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes, showing more effectiveness than nitrofurantoin in some cases (Gatti et al., 1981).
Antifungal and Anti-Trichomonas Activity
Certain 3-(2′-nitrovinyl)indoles, including close relatives of 1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole, have been found to possess antifungal activity. Specifically, compounds like 3-(2′-methyl-2′-nitrovinyl)indole showed activity against Candida albicans, comparable to ketoconazole. Additionally, many nitrovinylindoles exhibited high activity against Trichomonas vaginalis, akin to the effectiveness of metronidazole (Canoira et al., 1989).
Synthetic Applications
1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole is utilized in various synthetic applications. It serves as a precursor for the synthesis of other chemical compounds. For instance, nucleophiles have been added to 3-(2-nitrovinyl)-1H-indole under sonication and solvent-free conditions, demonstrating its utility in creating a range of molecules (Baron et al., 2012). Moreover, it has been used in the regioselective 1,4-conjugate addition of indoles to nitroolefins, showing its versatility in the synthesis of diverse 3-substituted indole derivatives (Mane et al., 2016).
Novel Compounds Synthesis
Research has also focused on synthesizing new compounds using 1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole as a base structure. For instance, a synthetic approach toward indole derivatives bearing a 2-nitroethyl group and an azole moiety was developed, highlighting the compound's significance in expanding chemical libraries (Aksenov et al., 2019).
properties
Product Name |
1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole |
|---|---|
Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(E)-2-nitroethenyl]indole |
InChI |
InChI=1S/C17H13ClN2O2/c18-15-7-5-13(6-8-15)11-19-12-14(9-10-20(21)22)16-3-1-2-4-17(16)19/h1-10,12H,11H2/b10-9+ |
InChI Key |
XTVWWLOLKMTJML-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



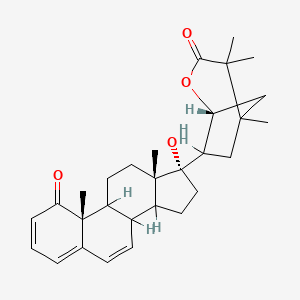
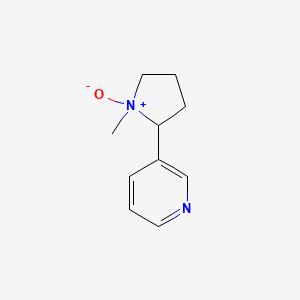
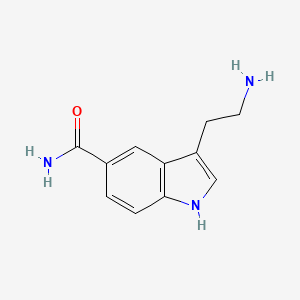
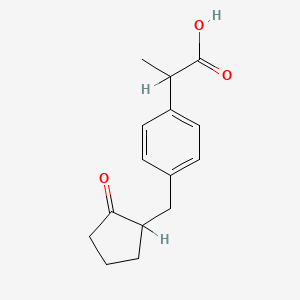
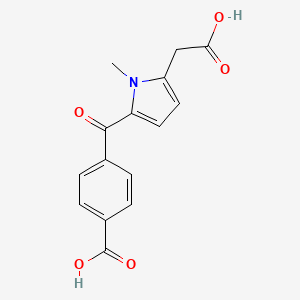
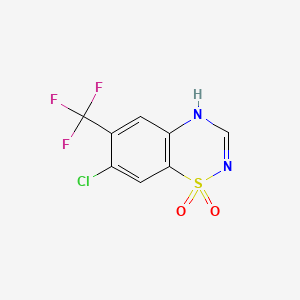
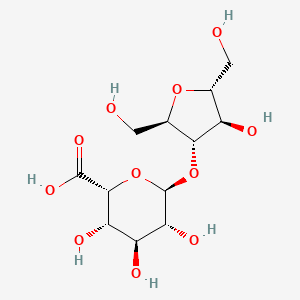
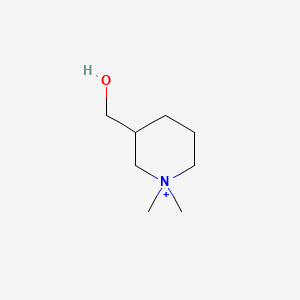
![3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1209786.png)
